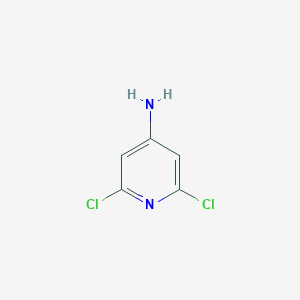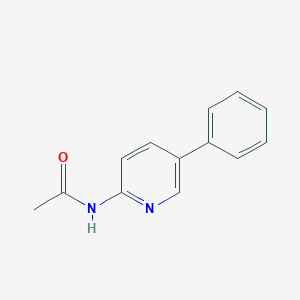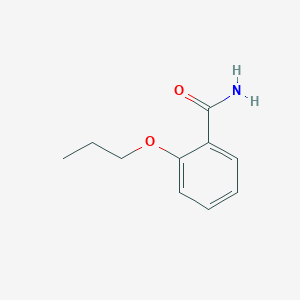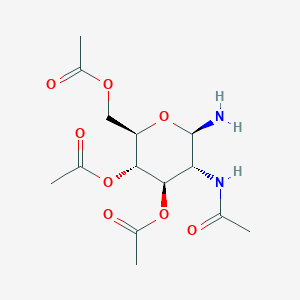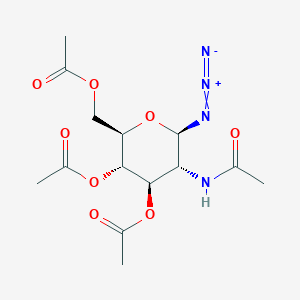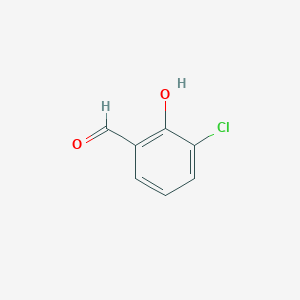
3-Chloro-2-hydroxybenzaldehyde
概述
描述
3-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is also known as 3-Chlorosalicylaldehyde. This compound is a derivative of benzaldehyde, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. It appears as a pale beige to yellow solid and is slightly soluble in solvents like acetone, chloroform, and dichloromethane .
准备方法
3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the Reimer-Tiemann reaction , where 2-chlorophenol is treated with chloroform and a strong base, typically sodium hydroxide, to form the desired aldehyde . Another method involves the Duff reaction , where 2-chlorophenol is reacted with hexamethylenetetramine and an acid to yield this compound . Industrial production methods often involve the use of magnesium chloride and triethylamine in acetonitrile, followed by the addition of paraformaldehyde and refluxing the mixture for several hours .
化学反应分析
3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-2-hydroxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 3-chloro-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and chloroacetic acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Chloro-2-hydroxybenzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, its hydroxyl and chloro substituents can influence its reactivity and binding affinity to various biological targets.
相似化合物的比较
3-Chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxybenzaldehyde: Has an additional hydroxyl group, which can alter its chemical properties and reactivity.
3-Chloro-2-methoxybenzaldehyde: The methoxy group replaces the hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
属性
IUPAC Name |
3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334102 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-94-2 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
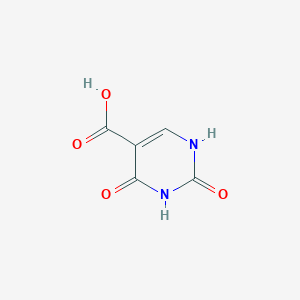

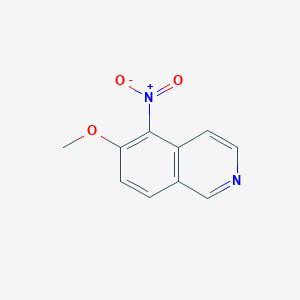
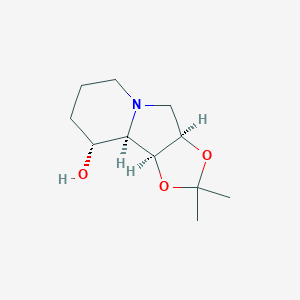
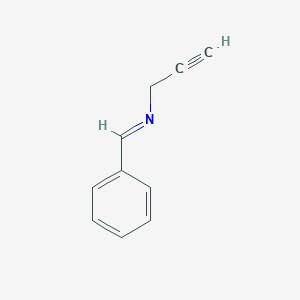
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)


